molecular formula C6H7FN2OS B8195449 4(3h)-Pyrimidinone, 2-(ethylthio)-5-fluoro- CAS No. 659-00-7

4(3h)-Pyrimidinone, 2-(ethylthio)-5-fluoro-

Cat. No. B8195449
CAS RN: 659-00-7
M. Wt: 174.20 g/mol
InChI Key: LEXFFTVGUGUSMN-UHFFFAOYSA-N
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Description

4(3h)-Pyrimidinone, 2-(ethylthio)-5-fluoro- is a useful research compound. Its molecular formula is C6H7FN2OS and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4(3h)-Pyrimidinone, 2-(ethylthio)-5-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(3h)-Pyrimidinone, 2-(ethylthio)-5-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4(3h)-Pyrimidinone, 2-(ethylthio)-5-fluoro- involves the reaction of ethylthio-2,4-difluoropyrimidine with ethyl chloroformate followed by treatment with ammonia.

Starting Materials
Ethylthio-2,4-difluoropyrimidine, Ethyl chloroformate, Ammonia

Reaction
Step 1: Ethylthio-2,4-difluoropyrimidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-(ethylthio)-5-fluoro-2,4-difluoropyrimidine-5-carboxylate., Step 2: The resulting intermediate is then treated with ammonia in ethanol to form 4(3h)-Pyrimidinone, 2-(ethylthio)-5-fluoro-.

properties

IUPAC Name

2-ethylsulfanyl-5-fluoro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2OS/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXFFTVGUGUSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=O)N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295730
Record name 4(3h)-pyrimidinone, 2-(ethylthio)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(3h)-Pyrimidinone, 2-(ethylthio)-5-fluoro-

CAS RN

659-00-7
Record name NSC104998
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(3h)-pyrimidinone, 2-(ethylthio)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80295730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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